5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine
CAS No.:
Cat. No.: VC16199029
Molecular Formula: C9H10BrClN2
Molecular Weight: 261.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10BrClN2 |
---|---|
Molecular Weight | 261.54 g/mol |
IUPAC Name | 5-bromo-2-chloro-N-cyclobutylpyridin-3-amine |
Standard InChI | InChI=1S/C9H10BrClN2/c10-6-4-8(9(11)12-5-6)13-7-2-1-3-7/h4-5,7,13H,1-3H2 |
Standard InChI Key | ZTFQJBRHBLTYMA-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C1)NC2=C(N=CC(=C2)Br)Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
5-Bromo-2-chloro-N-cyclobutylpyridin-3-amine consists of a pyridine ring substituted with bromine at position 5, chlorine at position 2, and a cyclobutylamine group at position 3. The molecular formula is C₉H₁₀BrClN₂, with a molecular weight of 277.55 g/mol. The spatial arrangement of substituents creates distinct electronic effects:
-
Bromine (position 5) contributes steric bulk and polarizability, enhancing halogen-bonding interactions.
-
Chlorine (position 2) directs electrophilic substitution reactions and influences dipole moments.
-
The cyclobutyl group introduces conformational strain, potentially affecting binding affinity to biological targets .
Spectroscopic Signatures
Hypothetical characterization data, extrapolated from structurally related compounds , include:
Technique | Key Observations |
---|---|
¹H NMR (400 MHz) | δ 8.35 (s, 1H, H-6), 4.25 (m, 1H, cyclobutyl CH), 2.50–2.10 (m, 6H, cyclobutyl CH₂) |
¹³C NMR | δ 152.1 (C-2), 145.6 (C-5), 136.8 (C-3), 125.4 (C-6), 40.2 (cyclobutyl CH) |
IR | 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 650 cm⁻¹ (C-Br/C-Cl) |
MS (EI) | m/z 277 [M]⁺, 279/281 [M+2]⁺ (Br/Cl isotopic pattern) |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyridine precursor. Two plausible routes are:
-
Amination-first approach: Starting from 2,5-dibromochloropyridine, introducing the cyclobutylamine group via nucleophilic aromatic substitution (SNAr) .
-
Halogenation-last approach: Constructing the pyridine core with pre-installed amine and chlorine groups, followed by bromination.
Optimized Synthesis Protocol
Adapting methods from analogous pyrimidine syntheses , a representative procedure involves:
Step 1:
-
Reactants: 2,5-Dibromo-3-chloropyridine (1.0 eq), cyclobutylamine (1.2 eq)
-
Solvent: 1,4-Dioxane (0.5 M)
-
Conditions: 25°C, 6 hours under N₂
-
Workup: Extraction with ethyl acetate, drying (MgSO₄), solvent evaporation
-
Yield: ~85% (theoretical)
Step 2:
-
Purification: Recrystallization from ethanol/water (3:1) yields pure product as off-white crystals.
Physicochemical Properties
Experimental data for the exact compound remain unpublished, but predictions using group contribution methods and analog comparisons suggest:
Property | Value |
---|---|
Melting Point | 142–145°C |
LogP (octanol-water) | 2.8 ± 0.3 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
Thermal Stability | Decomposes above 200°C |
Biological Relevance and Hypothesized Applications
Antimicrobial Activity
Aminopyridines with halogen substituents exhibit broad-spectrum activity against Gram-positive bacteria. The bromine atom in this compound may improve membrane penetration compared to chlorine-only analogs.
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity issues during halogenation steps require careful optimization.
-
Cyclobutylamine availability impacts large-scale production costs.
Research Priorities
-
Crystallographic studies to elucidate binding modes with biological targets.
-
ADMET profiling to assess drug-likeness and toxicity.
-
Exploration of photocatalytic derivatization for late-stage functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume